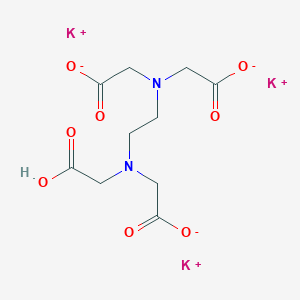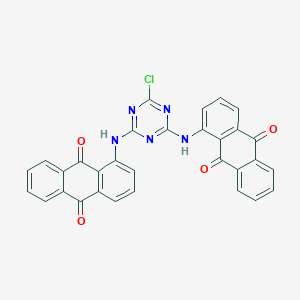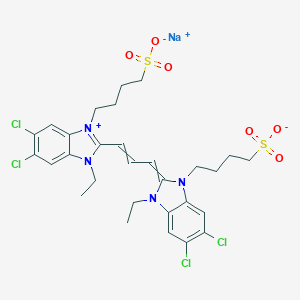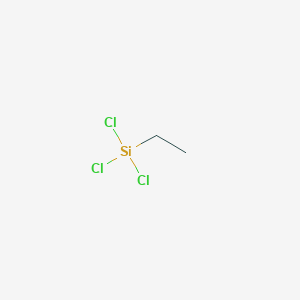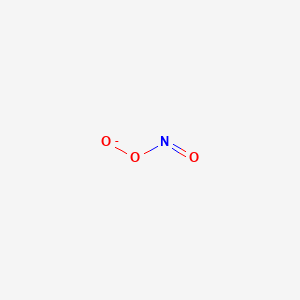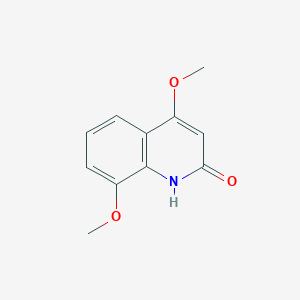
Edulitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Edulitine is a naturally occurring alkaloid that is found in various plants, including Mitragyna speciosa, also known as Kratom. It has been used traditionally in Southeast Asia for its medicinal properties, including pain relief and mood enhancement. In recent years, Edulitine has gained attention for its potential use in scientific research.
Aplicaciones Científicas De Investigación
Anxiolytic and Sedative Activities
Edulitine, found in the aerial part of Passiflora edulis f. flavicarpa, exhibits anxiolytic and sedative properties. Lower doses are associated with anxiolytic effects, while higher doses show sedative-like activity. This dual functionality is attributed to its flavonoid components, with the research underscoring a dose-dependent response in these effects (Deng et al., 2010).
Oxidative Stress and Toxicity Studies
Gold nanoparticles (AuNP), which have potential applications in various fields, were studied for their toxicity using Mytilus edulis as a model organism. This research is crucial in understanding the environmental impact of nanoparticles, suggesting that M. edulis is a suitable model for environmental toxicology studies of nanoparticles (Tedesco et al., 2010).
Hematological Effects
The Dichloromethane-Methanolic leaf extracts of Carissa edulis show significant effects on hematological parameters in rat models. This study demonstrates the potential of C. edulis in managing hematological disorders, highlighting its efficacy in increasing red and white blood cell counts and related parameters (Jorum et al., 2016).
Hepatic Biotransforming Enzymes
Studies on Phyllostachys edulis bamboo extract showed significant effects on hepatic biotransformation enzymes in mice. This research indicates the potential impact of bamboo extract on the metabolism of endo- and xenobiotics, which is particularly relevant for obese diabetic patients (Koide et al., 2011).
Behavioral Sensitization
Research on Catha edulis in rats indicates its capacity to induce long-lasting behavioral sensitization. This study provides insights into the psychiatric problems associated with Catha edulis chewing, emphasizing the importance of understanding its effects on the central nervous system (Banjaw & Schmidt, 2005).
Anti-inflammatory Effects
Passiflora edulis has been studied for its anti-inflammatory effects, particularly in a mouse model of pleurisy. The research highlights its potential in inhibiting pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammation-related conditions (Montanher et al., 2007).
Endocrine-Disrupting Chemicals
The Endocrine Society's Scientific Statement on endocrine-disrupting chemicals (EDCs) discusses the impact of EDCs, including those found in edulis species, on health and disease. This comprehensive review underscores the need for continued research and responsible decision-making regarding EDCs (Gore et al., 2015).
Propiedades
Número CAS |
15272-24-9 |
|---|---|
Nombre del producto |
Edulitine |
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4,8-dimethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO3/c1-14-8-5-3-4-7-9(15-2)6-10(13)12-11(7)8/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
HPPSTURWGYFXQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(=O)C=C2OC |
SMILES canónico |
COC1=CC=CC2=C1NC(=O)C=C2OC |
melting_point |
235-236°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenesulfonic acid, 7-[(3-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B93379.png)
